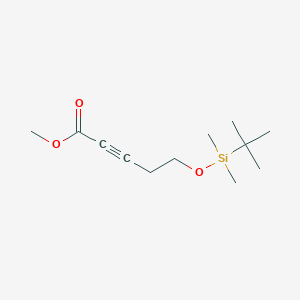
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is an organic compound that features a silyl ether group and an ester functional group. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyldimethylsilyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate typically involves the following steps:
Formation of the Alkyne: The starting material, 5-hydroxy-2-pentynoic acid, is esterified using methanol and a strong acid catalyst to form methyl 5-hydroxy-2-pentynoate.
Silylation: The hydroxyl group of methyl 5-hydroxy-2-pentynoate is then protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction forms this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon.
Substitution: The silyl ether group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group, which can then undergo further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF) or hydrochloric acid in methanol.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules and natural products.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The silyl ether group provides steric protection, allowing selective reactions at the alkyne or ester functional groups. The compound can participate in various organic reactions, including nucleophilic addition, electrophilic addition, and substitution reactions, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((tert-butyldimethylsilyl)oxy)but-2-ynoate
- tert-Butyldimethylsilyloxyacetaldehyde
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Uniqueness
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is unique due to its combination of an alkyne and ester functional group with a silyl ether protecting group. This combination allows for selective reactions and provides versatility in synthetic applications. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H22O3Si |
|---|---|
Molecular Weight |
242.39 g/mol |
IUPAC Name |
methyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-ynoate |
InChI |
InChI=1S/C12H22O3Si/c1-12(2,3)16(5,6)15-10-8-7-9-11(13)14-4/h8,10H2,1-6H3 |
InChI Key |
UHLUWJWLHSSBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















